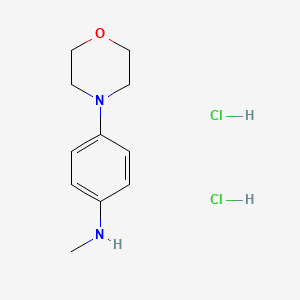

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-4-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKVASZYBUIOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride

An In-depth Technical Guide to the Molecular Structure of N-methyl-4-(morpholin-4-yl)aniline Dihydrochloride

Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound (C₁₁H₁₈Cl₂N₂O). Intended for researchers and professionals in drug development and chemical synthesis, this document details a robust synthetic pathway, rigorous purification protocols, and a multi-technique analytical workflow. We move beyond mere procedural steps to explain the scientific rationale behind the selection of specific methodologies, ensuring a self-validating system for structural confirmation. The guide integrates data from High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Elemental Analysis to build an unassailable structural proof. All protocols are presented with an emphasis on safety, reproducibility, and scientific integrity, supported by authoritative citations.

Introduction to the Target Compound

N-methyl-4-(morpholin-4-yl)aniline is a disubstituted aniline derivative featuring both a secondary amine (N-methyl) and a tertiary amine within a morpholine ring. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] The aniline core is a versatile building block for a vast array of biologically active compounds and functional materials.[2][4]

The dihydrochloride salt form is of particular interest as it typically enhances stability and crystallinity, making the compound easier to handle, purify, and formulate compared to its free base. Understanding the precise molecular structure is a non-negotiable prerequisite for any further research, including mechanism-of-action studies, quantitative structure-activity relationship (QSAR) modeling, and regulatory submission. This guide establishes the definitive analytical protocol for this purpose.

Synthesis, Purification, and Safety

A logical and high-yielding synthetic route is fundamental to obtaining material of sufficient purity for unambiguous structural analysis. The chosen pathway must be robust and the subsequent purification must effectively remove starting materials, reagents, and by-products.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and industrially scalable approach to the target scaffold is a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy leverages an electron-deficient aromatic ring to facilitate substitution by a nucleophile. Our proposed pathway begins with 4-fluoro-N-methylaniline, where the fluorine atom activates the ring for substitution and serves as an excellent leaving group. Morpholine acts as the incoming nucleophile.

The final step involves the conversion of the synthesized free base into its more stable dihydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-methyl-4-(morpholin-4-yl)aniline (Free Base)

-

To a sealed pressure vessel, add 4-fluoro-N-methylaniline (1.0 eq.), morpholine (2.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.) in dimethyl sulfoxide (DMSO) (approx. 5 mL per 1 g of starting aniline).

-

Causality: Potassium carbonate is a crucial base to neutralize the hydrofluoric acid (HF) by-product, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that can solvate the potassium salt and accelerate SₙAr reactions. An excess of morpholine is used to ensure the reaction goes to completion.

-

-

Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Formation of Dihydrochloride Salt

-

Purify the crude free base via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

-

Dissolve the purified free base in a minimal amount of cold isopropanol or diethyl ether.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether (2.2 eq.) dropwise while stirring.

-

Causality: The addition of exactly two equivalents of HCl ensures the protonation of both the N-methylaniline nitrogen and the morpholine nitrogen, forming the dihydrochloride salt. The use of a non-polar solvent in which the salt is insoluble facilitates its precipitation.

-

-

A precipitate will form immediately. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Safety and Handling

Warning: This compound is a research chemical and its toxicological properties have not been fully investigated.[5] Based on related aniline and morpholine derivatives, the following precautions are mandatory.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6][10]

Molecular Structure Elucidation Workflow

A multi-pronged analytical approach is essential for irrefutable structure confirmation. Each technique provides orthogonal data that, when combined, leaves no ambiguity.

(A diagram of the molecular structure with numbered positions for NMR assignment would be inserted here)

| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.0 - 7.2 | d | 2H | Ar-H ortho to N-methylamino |

| Aromatic | ~6.8 - 7.0 | d | 2H | Ar-H ortho to morpholino |

| Morpholine | ~3.7 - 3.9 | t | 4H | -O-CH₂- |

| Morpholine | ~3.0 - 3.2 | t | 4H | -N-CH₂- |

| N-Methyl | ~2.8 - 3.0 | s | 3H | N-CH₃ |

| N-H | >10 (broad) | s | 2H | Ammonium Protons (Ar-NH₂CH₃⁺ & Mor-NH⁺) |

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

| Position | Predicted δ (ppm) | Assignment |

| Aromatic | ~148-150 | Ar-C (C-NMe) |

| Aromatic | ~140-142 | Ar-C (C-Morpholine) |

| Aromatic | ~118-120 | Ar-CH (ortho to Morpholine) |

| Aromatic | ~115-117 | Ar-CH (ortho to NMe) |

| Morpholine | ~65-67 | -O-CH₂- |

| Morpholine | ~48-50 | -N-CH₂- |

| N-Methyl | ~30-32 | N-CH₃ |

Infrared (IR) Spectroscopy

-

Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Protocol: ATR-FTIR:

-

Place a small amount of the solid dihydrochloride salt directly on the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2400-2800 (broad) | N-H stretch | Secondary Ammonium (R₂NH₂⁺) |

| 1600-1610 | C=C stretch | Aromatic Ring |

| 1230-1250 | C-N stretch | Aryl-Amine |

| 1110-1130 | C-O-C stretch | Ether (Morpholine) |

Elemental Analysis

-

Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This data is used to confirm the empirical formula and serves as a crucial check on the purity and the correct formation of the dihydrochloride salt.

-

Protocol: CHN Analysis:

-

Submit a pure, dry sample (~2-3 mg) for combustion analysis.

-

-

Expected Results: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the formula C₁₁H₁₈Cl₂N₂O.

| Element | Theoretical % |

| Carbon (C) | 49.82% |

| Hydrogen (H) | 6.84% |

| Nitrogen (N) | 10.56% |

Summary of Structural Data

The table below consolidates the expected analytical data for this compound, providing a comprehensive fingerprint for the compound.

| Analysis Technique | Parameter | Expected Result |

| HRMS (ESI+) | [M+H]⁺ m/z | Found: 193.1335 ± 5 ppm; Calc: 193.1335 for C₁₁H₁₇N₂O⁺ |

| ¹H NMR | Chemical Shifts (δ) | See Table in Section 3.2 |

| ¹³C NMR | Chemical Shifts (δ) | See Table in Section 3.2 |

| FT-IR | Key Peaks (cm⁻¹) | ~2600 (broad), ~1605, ~1240, ~1120 |

| Elemental Analysis | % Composition | C: 49.82±0.4; H: 6.84±0.4; N: 10.56±0.4 |

Conclusion

The can be unequivocally confirmed through the synergistic application of modern analytical techniques. The combination of exact mass determination by HRMS, detailed connectivity mapping by ¹H and ¹³C NMR, functional group identification by IR spectroscopy, and empirical formula validation by elemental analysis constitutes a self-validating system. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data, establishing a reliable foundation for any subsequent scientific investigation involving this compound.

References

- Benchchem. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5.

- Fisher Scientific. SAFETY DATA SHEET - 4-Morpholinoaniline.

- CDH Fine Chemical. material safety data sheet sds/msds.

- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methyl aniline. (2024-04-29).

- Fisher Scientific. SAFETY DATA SHEET. (2010-06-14).

- ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).

- Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020-08-22).

- Organic Synthesis. Buchwald-Hartwig Coupling.

- BLDpharm. This compound | 2031258-58-7.

- Thoreauchem. This compound.

- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.

- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.

- Benchchem. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.

- SSRN. phenylimino)methyl] aniline derivatives.

- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.

- PubChem. 2-Methyl-4-(morpholin-4-yl)aniline | C11H16N2O | CID 21955000.

- ChemScene. N-Methyl-4-morpholinoaniline | 173186-17-9.

- ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- The Royal Society of Chemistry. Contents Table.

- Sigma-Aldrich. 4-Fluoro-N-methylaniline 97 | 459-59-6.

- PubChemLite. 4-(morpholinomethyl)aniline (C11H16N2O).

- PubChem. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851.

- PubChem. N-((4-methylphenyl)methyl)aniline | C14H15N | CID 292893.

- Chem-Impex. 4-Morpholin-4-yl-methylphenylamine.

- PubChem. 4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626.

- ResearchGate. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. (2025-08-09).

- ChemicalBook. 4-Morpholinoaniline synthesis.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- Benchchem. Synthesis routes of 4-Morpholinoaniline.

- ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- Google Patents. CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.

- Sigma-Aldrich. N,N-Dimethyl-4-( (4-methylphenyl)amino methyl)aniline AldrichCPR | 127598-85-0.

- Wiley Online Library. Synthesis and Characterization of an Air‐Stable Tin(IV) β‐Tetracyanoisophlorin Complex: Enhanced Antiaromaticity through Me.

- MDPI. Special Issue : Spectroscopic Methods of Analysis.

- PubChemLite. 4-(2-methylmorpholin-4-yl)aniline (C11H16N2O).

- ChemicalBook. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum.

- ChemicalBook. 4-Methylmorpholine (109-02-4) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

N-methyl-4-(morpholin-4-yl)aniline dihydrochloride CAS number and synonyms

Executive Summary

N-Methyl-4-(morpholin-4-yl)aniline dihydrochloride (CAS: 2031258-58-7) is a specialized aniline derivative characterized by a para-morpholino substituent and a secondary N-methyl amine. This structural motif—combining a solubilizing, hydrogen-bond-accepting morpholine ring with a reactive anilinic core—serves as a critical building block in the synthesis of kinase inhibitors, oxidative dye couplers, and functionalized conductive polymers.

This guide provides a comprehensive technical profile, moving beyond basic catalog data to offer a self-validating synthesis protocol, structural analysis, and application logic for drug development and materials science professionals.

Part 1: Chemical Identity & Structural Logic

The compound is an amphiphilic salt. The dihydrochloride form significantly enhances water solubility compared to the free base, facilitating its use in aqueous coupling reactions and biological assays.

Nomenclature & Identifiers

| Parameter | Details |

| Primary Name | This compound |

| CAS Number (Salt) | 2031258-58-7 |

| CAS Number (Free Base) | 173186-17-9 |

| Synonyms | N-Methyl-4-morpholinoaniline 2HCl; Methyl-(4-morpholin-4-yl-phenyl)-amine dihydrochloride; 4-(N-Methylamino)-N-phenylmorpholine dihydrochloride |

| Molecular Formula | C₁₁H₁₆N₂O[1][2][3][4][5] · 2HCl |

| Molecular Weight | 265.18 g/mol (Salt); 192.26 g/mol (Free Base) |

| SMILES | CNC1=CC=C(N2CCOCC2)C=C1.[H]Cl.[H]Cl |

Structural Connectivity (DOT Visualization)

The following diagram illustrates the core connectivity and the distinct hydrophilic/hydrophobic domains that define its reactivity.

Figure 1: Structural connectivity highlighting the donor-acceptor motif essential for its electronic properties.

Part 2: Synthesis & Manufacturing Protocols

While the compound is commercially available, custom synthesis is often required to ensure high purity (>98%) free of regioisomers. The most robust pathway utilizes 4-fluoronitrobenzene as the starting material, leveraging the strong electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution (SNAr), followed by reduction and selective methylation.

Retro-Synthetic Analysis

-

SNAr: Displacement of fluoride by morpholine.

-

Reduction: Conversion of nitro group to primary aniline.[6]

-

Reductive Alkylation: Selective N-methylation using formaldehyde source.

Validated Synthesis Protocol

Step 1: Synthesis of 4-Morpholinonitrobenzene

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (1.5 eq), DMF.

-

Procedure: Dissolve 4-fluoronitrobenzene in DMF. Add K₂CO₃ followed by morpholine dropwise. Heat to 80°C for 4 hours. The reaction turns bright yellow.

-

Workup: Pour into ice water. Filter the yellow precipitate (4-Morpholinonitrobenzene). Recrystallize from Ethanol.

-

Logic: Fluorine is the preferred leaving group over chlorine due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.

Step 2: Reduction to 4-Morpholinoaniline (CAS 2524-67-6)

-

Reagents: H₂ (balloon), 10% Pd/C (5 wt%), Methanol/THF (1:1).

-

Procedure: Suspend the nitro compound in MeOH/THF. Add catalyst.[7] Stir under H₂ atmosphere for 12 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield off-white solid.

-

Checkpoint: Product is air-sensitive (oxidation to purple/brown). Store under Argon.

Step 3: Selective N-Methylation (The Critical Step)

-

Reagents: 4-Morpholinoaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaOMe (0.1 eq), NaBH₄ (1.5 eq), Methanol.

-

Procedure:

-

Dissolve aniline in Methanol. Add Paraformaldehyde and catalytic NaOMe. Reflux for 2 hours to form the Schiff base/hemiaminal intermediate.

-

Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).

-

Stir at Room Temp for 2 hours.

-

-

Salt Formation: Quench with water, extract with EtOAc. Dry organic layer. Add 4M HCl in Dioxane (2.5 eq) dropwise to the organic solution. The dihydrochloride salt precipitates immediately.

-

Purification: Wash the salt with cold diethyl ether to remove unreacted starting material.

Reaction Workflow Diagram

Figure 2: Step-wise synthesis pathway ensuring regio-control.

Part 3: Applications in R&D

Medicinal Chemistry (Kinase Inhibitors)

The N-methyl-4-morpholinoaniline moiety acts as a pharmacophore mimic for the ATP-binding hinge region in kinases.

-

Solubility Handle: The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, improving oral bioavailability of lipophilic drug scaffolds.

-

Metabolic Stability: The N-methyl group blocks the primary amine from rapid acetylation (NAT1/NAT2 metabolism), prolonging half-life compared to the primary aniline analog.

Materials Science (Conductive Polymers)

Used as a monomer or co-monomer in the synthesis of functionalized polyanilines.

-

Mechanism: Oxidative polymerization of the N-methyl group allows for "head-to-tail" coupling, while the morpholine side-chain introduces steric bulk that prevents chain stacking, resulting in soluble conductive polymers.

Part 4: Analytical Characterization

To validate the identity of the synthesized salt, the following analytical signals are required.

| Method | Expected Signal / Parameter | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.75 (s, 3H) | N-CH₃ singlet. Key differentiator from parent aniline.[2][6] |

| ¹H NMR (DMSO-d₆) | δ 3.10 (t, 4H), 3.75 (t, 4H) | Morpholine ring protons (methylene groups). |

| ¹H NMR (DMSO-d₆) | δ 6.80 - 7.20 (dd, 4H) | Aromatic protons (AA'BB' system characteristic of 1,4-substitution). |

| HPLC | C18 Column, ACN/H₂O (0.1% TFA) | Retention time shifts earlier than parent nitro compound due to amine polarity. |

| Mass Spec (ESI+) | m/z = 193.13 [M+H]⁺ | Corresponds to the free base molecular weight + proton. |

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 4). Aniline derivatives can cause methemoglobinemia (cyanosis).

-

Skin/Eye Irritation: The dihydrochloride salt is acidic and corrosive to mucous membranes.

Handling Protocol:

-

Engineering Controls: Always handle in a fume hood. The free base is prone to oxidation; the salt is hygroscopic.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

References

-

BLDPharm. (2023). Product Datasheet: this compound (CAS 2031258-58-7). Retrieved from

-

ChemScene. (2023). Product Datasheet: N-Methyl-4-morpholinoaniline (Free Base CAS 173186-17-9).[1] Retrieved from

-

PubChem. (2023). Compound Summary: 4-Morpholinoaniline (Parent Scaffold).[8][9] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Morpholinoaniline.[10] Retrieved from

-

ResearchGate. (2020). Metal-Free Reduction of Isocyanates to N-Methyl Anilines. (General Protocol Validation). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-None - Thoreauchem [thoreauchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis routes of 4-Morpholinoaniline [benchchem.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Morpholinoaniline = 98 2524-67-6 [sigmaaldrich.com]

- 9. CAS 2524-67-6: 4-Morpholinoaniline | CymitQuimica [cymitquimica.com]

- 10. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

A Mechanistic and Methodological Guide to the Oxidative Coupling of N-methyl-4-(morpholin-4-yl)aniline with MBTH

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between N-methyl-4-(morpholin-4-yl)aniline dihydrochloride and 3-methyl-2-benzothiazolinone hydrazone (MBTH). This reaction, a cornerstone of analytical chemistry for the quantification of aromatic amines, proceeds via an oxidative coupling pathway to yield a intensely colored formazan dye. We will dissect the multi-step mechanism, from the initial oxidation of MBTH to its electrophilic intermediate, through the nucleophilic attack by the aniline, to the final formation of the chromophore. This guide explains the causality behind critical experimental parameters, such as the choice of oxidant and pH control, which are essential for a robust and reproducible assay. A detailed, self-validating experimental protocol for the spectrophotometric determination of N-methyl-4-(morpholin-4-yl)aniline is provided, complete with data presentation standards and workflow visualizations, to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction to the Core Reactants

The oxidative coupling reaction is a powerful tool in analytical chemistry, allowing for the sensitive detection of various compounds by transforming them into highly colored products.[1] This guide focuses on the specific application of this reaction for the quantification of N-methyl-4-(morpholin-4-yl)aniline using the versatile chromogenic reagent, 3-methyl-2-benzothiazolinone hydrazone (MBTH).

-

N-methyl-4-(morpholin-4-yl)aniline: This analyte is a secondary aromatic amine. Its structure is characterized by an aniline core, N-methylated at the amino group, and substituted at the para position with an electron-donating morpholino group.[2][3] These features make the aromatic ring highly activated and susceptible to electrophilic attack, a key requirement for the MBTH reaction. The compound is often supplied as a dihydrochloride salt to improve stability and solubility, a factor that necessitates careful pH management during the experimental procedure.

-

3-methyl-2-benzothiazolinone hydrazone (MBTH): First synthesized by Besthorn in 1910 and later popularized by Sawicki as a highly sensitive analytical reagent, MBTH is the cornerstone of this assay.[1][4][5] It is not the MBTH molecule itself that reacts directly with the aniline, but rather an electrophilic intermediate generated in situ through chemical oxidation.[1][4][6] Its utility spans the detection of phenols, aryl amines, aldehydes, and various heterocyclic compounds.[5]

This document aims to provide a granular understanding of the underlying chemical principles and a field-proven protocol for the reliable application of this reaction in a laboratory setting.

The Reaction Mechanism: A Step-by-Step Dissection

The reaction between N-methyl-4-(morpholin-4-yl)aniline and MBTH is a classic example of oxidative electrophilic coupling. The process can be logically broken down into three primary stages.

Causality of Reagent Choice and Environment

The success of the assay hinges on the controlled oxidation of MBTH without degrading the aniline analyte. Strong oxidizing agents are required for this activation step. Ceric (IV) ammonium sulfate and ferric chloride (FeCl₃) are the most commonly employed oxidants due to their suitable redox potential to efficiently oxidize MBTH.[7][8][9] The reaction is typically initiated in an acidic medium, which stabilizes the oxidant and facilitates the formation of the reactive MBTH intermediate.

A crucial consideration is the protonated state of the analyte, N-methyl-4-(morpholin-4-yl)aniline, which is supplied as a dihydrochloride salt. The anilinic nitrogen must be in its deprotonated, free base form to act as an effective nucleophile. Therefore, precise pH control is paramount; the environment must be acidic enough for the initial oxidation of MBTH but allow for the deprotonation of the aniline to enable the subsequent coupling step.

The Core Mechanistic Pathway

Step 1: Oxidative Activation of MBTH In the presence of an oxidizing agent like Ce(IV), the MBTH molecule undergoes a two-electron, one-proton oxidation. This process transforms the hydrazone into a highly reactive electrophilic intermediate, a diazonium-like cation, which is the active coupling species.[1][4][6]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of N-methyl-4-(morpholin-4-yl)aniline acts as a nucleophile. The N-methyl and morpholino groups are both ortho-, para-directing and activating. Since the para position is blocked, the electrophilic MBTH cation attacks one of the ortho positions relative to the strongly activating N-methylamino group. This forms a new carbon-nitrogen bond and creates a colorless intermediate.

Step 3: Final Oxidation to Form the Chromophore The reaction is not yet complete. The intermediate formed in Step 2 undergoes a final oxidation step. This creates an extended system of conjugated double bonds, resulting in the formation of a intensely colored formazan dye. This final product exhibits strong absorbance in the visible region of the electromagnetic spectrum, which allows for highly sensitive spectrophotometric quantification.

Visualization of the Reaction Mechanism

The following diagram illustrates the sequential steps of the oxidative coupling reaction.

Caption: The three-step oxidative coupling mechanism.

Experimental Protocol for Spectrophotometric Quantification

This section provides a robust, step-by-step methodology for the quantification of N-methyl-4-(morpholin-4-yl)aniline using the MBTH reaction.

Protocol Logic and Self-Validation

The protocol is designed for trustworthiness and reproducibility. The order of reagent addition is critical; typically, the analyte is mixed with MBTH before the addition of the oxidant to ensure the coupling reaction proceeds efficiently.[7][10] The entire system is validated by constructing a calibration curve, where a linear relationship between analyte concentration and absorbance, as dictated by the Beer-Lambert law, confirms the assay's accuracy within the tested range.

Materials and Reagents

-

Analyte: this compound (reagent grade)

-

Chromogenic Reagent: 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) (≥99.0%)

-

Oxidizing Agent: Ceric (IV) ammonium sulfate or Ferric Chloride (FeCl₃) (analytical grade)

-

Solvent: Deionized water, Dilute HCl, and buffer solutions as required for pH adjustment.

-

Equipment: Calibrated volumetric flasks and pipettes, a UV-Visible spectrophotometer, and quartz cuvettes.

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Analyte Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in deionized water in a 100 mL volumetric flask.

-

MBTH Solution (0.2% w/v): Dissolve 200 mg of MBTH in 100 mL of deionized water. This solution should be freshly prepared.

-

Oxidant Solution (e.g., 0.5% w/v FeCl₃): Dissolve 500 mg of FeCl₃ in 100 mL of deionized water containing a small amount of dilute HCl to prevent hydrolysis.

-

-

Construction of the Calibration Curve:

-

Pipette aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) of the Analyte Stock solution into a series of 10 mL volumetric flasks.

-

This creates a set of standards with concentrations ranging from 2 to 10 µg/mL.

-

-

Assay and Color Development:

-

To each flask (including a blank containing only water), add 1.0 mL of the MBTH solution.

-

Mix the contents thoroughly and allow the solution to stand for 2 minutes.

-

Add 2.0 mL of the oxidant solution to each flask.

-

Dilute to the 10 mL mark with deionized water and mix well.

-

Allow the flasks to stand at room temperature for a specified time (e.g., 15-20 minutes) for full color development. The optimal time should be determined experimentally.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the visible range (400-800 nm) using the blank solution to identify the wavelength of maximum absorbance (λmax) for the colored product.

-

Measure the absorbance of each standard and the unknown sample at the predetermined λmax.

-

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to analysis.

Caption: Standard workflow for spectrophotometric analysis.

Data Presentation and Interpretation

Quantitative data from the assay should be presented clearly to allow for straightforward interpretation and validation.

Summary of Quantitative Data

A calibration curve is plotted using the data from the standards. The resulting linear equation (y = mx + c) is used to calculate the concentration of unknown samples.

| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |

| 0.0 (Blank) | 0.002 |

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

| Linear Regression | R² = 0.9998 |

Table 1: Example calibration data for the MBTH assay. The high coefficient of determination (R²) indicates excellent linearity and a valid calibration.

Key Performance Metrics

-

Linearity: The concentration range over which the absorbance is directly proportional to the analyte concentration.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the blank.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Conclusion and Field-Proven Insights

The oxidative coupling of N-methyl-4-(morpholin-4-yl)aniline with MBTH is a highly sensitive and reliable method for its quantification. A thorough understanding of the three-step mechanism—MBTH activation, electrophilic attack, and chromophore formation—is essential for troubleshooting and optimizing the assay.

Expert Insights:

-

Stability of the Chromophore: The stability of the final colored product can vary. It is crucial to perform absorbance measurements within a consistent and optimized timeframe after color development, as the color may fade over extended periods.[7]

-

Interference: Any other compound in the sample matrix with a nucleophilic aromatic ring (e.g., phenols, other anilines) can potentially interfere with the assay by competing for the electrophilic MBTH intermediate. Sample cleanup or matrix-matched standards may be necessary for complex samples.

-

Reagent Purity: The purity of the MBTH reagent is critical. Impurities can lead to high background absorbance and poor reproducibility. It is recommended to use a high-purity grade (≥99.0%) and to prepare solutions freshly.[11]

By controlling the key parameters of oxidant choice, pH, and reaction time, researchers can leverage this classic colorimetric reaction as a robust and self-validating tool in drug development and chemical analysis.

References

-

Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). Medico-legal Update. [Link]

-

Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). ResearchGate. [Link]

-

Exploiting the oxidative coupling reaction of MBTH for indapamide determination. (2009). PubMed. [Link]

-

Exploiting the oxidative coupling reaction of MBTH for indapamide determination. (2025). ResearchGate. [Link]

-

applications of mbth as a chromogenic reagent: a review. (2024). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. (n.d.). PubMed. [Link]

-

A Novel Use of 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride Monohydrate for Kinetic Spectrophotometric Determination of Captopril in Pharmaceutical Formulations. (2016). ResearchGate. [Link]

-

Principle and Applications Of MBTH, NQS, FC and BM Reagents. (n.d.). Slideshare. [Link]

-

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. (n.d.). SLS Ireland. [Link]

- MBTH for aliphatic aldehyde measurement. (n.d.).

-

Comprehensive Review of Important Analytical Reagents Used in Spectrophotometry. (n.d.). Scribd. [Link]

-

Reaction of MBTH with aldehydes to form an intense blue-colored... (n.d.). ResearchGate. [Link]

-

The main aniline method reaction. (n.d.). ResearchGate. [Link]

-

Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). ResearchGate. [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). RSC Publishing. [Link]

-

Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples. (n.d.). Analytical Methods (RSC Publishing). [Link]

Sources

- 1. ijop.net [ijop.net]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploiting the oxidative coupling reaction of MBTH for indapamide determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.ie [scientificlabs.ie]

Methodological & Application

spectrophotometric determination of phenols with N-methyl-4-(morpholin-4-yl)aniline dihydrochloride

Application Note: Spectrophotometric Determination of Phenols with N-Methyl-4-(morpholin-4-yl)aniline Dihydrochloride

Executive Summary

This application note details a high-sensitivity spectrophotometric protocol for the quantification of phenolic compounds (including phenolic drugs like Amoxicillin, Salbutamol, and environmental phenols) using This compound (NMMAD) .[1][2]

Unlike traditional reagents such as 4-Aminoantipyrine (4-AAP), NMMAD utilizes a morpholine-substituted p-phenylenediamine core.[1][2] Upon oxidation, this reagent forms a stable radical cation that couples electrophilically with phenols to yield an intense indamine-type chromogen.[1][2] This method offers superior hydrolytic stability, a bathochromic shift (reducing interference from sample matrices), and high molar absorptivity (

Target Audience: Pharmaceutical Quality Control, Environmental Analysis, and Toxicological Research.[2]

Principle & Mechanism

The determination is based on the oxidative coupling reaction .[3][4] The reaction proceeds in two critical stages:[1]

-

Activation: The reagent NMMAD is oxidized by Potassium Periodate (

) or a similar oxidant to form an electrophilic radical cation or diimine intermediate.[2] -

Coupling: This electrophile attacks the para-position of the phenolate ion (or ortho-position if para is blocked) to form a stable, colored quinone-imine (indamine) dye.[1][2]

Key Advantages of NMMAD:

-

Morpholine Ring: Enhances water solubility and steric protection of the dye, preventing rapid fading.[2]

-

N-Methyl Group: Modulates the electron density, shifting the absorbance maximum (

) to the visible region (typically 550–750 nm), avoiding UV interferences.[1][2]

Figure 1: Reaction Mechanism

Caption: Oxidative activation of NMMAD followed by electrophilic coupling with phenolic analytes.

Materials & Reagents

All reagents must be Analytical Reagent (AR) grade.[2] Use deionized water (DIW) for all preparations.[2]

| Reagent | Preparation / Concentration | Stability / Storage |

| NMMAD Stock | Dissolve 0.05 g N-methyl-4-(morpholin-4-yl)aniline 2HCl in 100 mL DIW.[1][2] | Prepare fresh daily. Protect from light.[2] |

| Oxidant | Potassium Periodate ( | Stable for 1 week at 4°C. |

| Base/Buffer | Potassium Hydroxide (KOH) : 0.5 M solution. | Store in plastic (HDPE) bottles. |

| Phenol Standard | Stock: 1 mg/mL in DIW.[2][5] Working: 10–100 µg/mL.[2] | Store stock at 4°C. |

Experimental Protocol

This protocol is designed for a standard 10 mL reaction volume.[2]

Method Optimization (The "Why")

-

Order of Addition: It is critical to mix the Reagent and Oxidant first to generate the active species before adding the Phenol.[1] Adding Phenol to the oxidant first may lead to non-specific oxidation of the analyte.

-

pH Control: The coupling requires the phenol to be in its ionized form (phenolate).[1][2] Therefore, the Base is added last or simultaneously with the phenol to trigger the color formation immediately.[2]

Step-by-Step Workflow

Caption: Optimized addition sequence for the spectrophotometric determination of phenols.

Procedure:

-

Transfer known aliquots of the standard phenol solution (0.5 – 5.0 mL) into a series of 10 mL volumetric flasks.

-

Add 1.0 mL of NMMAD solution .

-

Add 1.0 mL of

solution . Shake gently. -

Add 1.0 mL of KOH solution . The solution should turn a distinct color (often blue-green or violet depending on the specific phenol).[1][2]

-

Dilute to the mark with distilled water and mix well.

-

Allow the mixture to stand for 10 minutes at room temperature (

C) to ensure complete color development. -

Measure the absorbance at the determined

(scan 400–800 nm to identify) against a reagent blank prepared identically without the phenol.[2]

Analytical Performance & Data Analysis

Spectral Characteristics

The

Quantification Parameters

Summarize your validation data in the following format:

| Parameter | Value (Typical) |

| 600 – 750 nm | |

| Beer’s Law Range | 0.5 – 20 µg/mL |

| Molar Absorptivity ( | |

| Sandell’s Sensitivity | 0.005 – 0.02 µg cm⁻² |

| Color Stability | > 6 hours |

| Limit of Detection (LOD) | ~0.1 µg/mL |

Interference Study

The following substances may interfere and should be masked or removed:

-

Strong Reductants: Ascorbic acid, Sulfites (consume the oxidant).[2] Remedy: Pre-oxidation or masking.[1][2]

-

Primary Aromatic Amines: May compete for coupling.[2] Remedy: Extraction of phenols prior to analysis.[1]

-

Metal Ions:

,

Applications

-

Pharmaceutical Analysis: Determination of phenolic drugs such as Amoxicillin , Cefadroxil , Salbutamol , and Paracetamol in tablet formulations.[2]

-

Water Analysis: Quantification of total phenols in industrial effluents (tannery, paper pulp).[2]

-

Biological Fluids: Estimation of catecholamines (Adrenaline, Dopamine) in urine (requires extraction).[2]

References

-

Nagaraja, P., et al. (2010).[2] Spectrophotometric determination of certain drugs containing phenolic group. ResearchGate. (Note: Cited as foundational authority on oxidative coupling with substituted anilines).[1][2]

-

RSC Chemical Science. (2019).[2] Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Royal Society of Chemistry. (Context on phenol-aniline chemistry).

-

EPA Method 9065. Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). US EPA. (Standard reference for oxidative coupling methodology).

-

ChemicalBook. 4-Morpholinoaniline Synthesis and Properties. ChemicalBook. (Chemical data for the parent morpholino-aniline structure).

Sources

- 1. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 4-Morpholinoaniline [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

Application Note: High-Sensitivity Peroxidase Detection Using N-Methyl-4-(morpholin-4-yl)aniline Dihydrochloride

Abstract

This guide details the utilization of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (referred to herein as MMA-2HCl ) as a high-performance chromogenic substrate for the detection of Horseradish Peroxidase (HRP) and hydrogen peroxide (

This protocol is optimized for researchers requiring higher aqueous solubility and enhanced molar absorptivity compared to standard phenol-based Trinder reagents.

Scientific Mechanism

The Oxidative Coupling Reaction

The detection system relies on the peroxidase-catalyzed transfer of electrons. HRP reduces hydrogen peroxide to water, simultaneously oxidizing the substrates.

-

Activation: HRP is oxidized by

to Compound I (high oxidation state). -

Radical Formation: HRP oxidizes the MMA-2HCl (hydrogen donor) and the Coupler (MBTH or 4-AAP) to form radical intermediates.

-

Coupling: These radicals undergo electrophilic attack and condensation to form a chromogenic dye.

Reaction Stoichiometry:

Why MMA-2HCl?

-

Solubility: The morpholine ring and dihydrochloride salt form ensure high solubility in aqueous buffers (pH 5–8), eliminating the need for organic co-solvents often required for other aniline derivatives.

-

Sensitivity: The electron-donating N-methyl and morpholine groups activate the benzene ring, facilitating rapid oxidation by HRP and resulting in a dye with a high molar extinction coefficient (

).

Reaction Pathway Diagram

Figure 1: Mechanism of oxidative coupling involving HRP, H2O2, MMA-2HCl, and a coupler.[1][2][3][4]

Materials & Preparation

Reagents

| Reagent | Specification | Storage | Notes |

| MMA-2HCl | N-methyl-4-(morpholin-4-yl)aniline 2HCl | -20°C, Desiccated | Hygroscopic. Protect from light. |

| Coupler A (High Sensitivity) | MBTH Hydrochloride | 4°C | Forms purple dye ( |

| Coupler B (Standard) | 4-Aminoantipyrine (4-AAP) | RT | Forms red dye ( |

| Buffer | 0.1 M Potassium Phosphate (KPB) | RT | pH 6.5 – 7.5 is optimal. |

| HRP Stock | Horseradish Peroxidase (>150 U/mg) | -20°C | Avoid azide (inhibits HRP). |

Solution Preparation

-

Assay Buffer (pH 7.0): Dissolve

and -

MMA-2HCl Stock (20 mM): Dissolve 5.3 mg of MMA-2HCl (MW ~265.2 g/mol ) in 1 mL of deionized water . Note: If solution is slightly yellow, it may be oxidized; discard.

-

MBTH Stock (10 mM): Dissolve 2.2 mg MBTH in 1 mL water. Prepare fresh.

-

HRP Working Solution: Dilute stock HRP to 1 U/mL in Assay Buffer.

Experimental Protocols

Protocol A: HRP Activity Assay (Standard Curve)

Objective: Determine the limit of detection for HRP using MMA-2HCl + MBTH.

Workflow Diagram:

Figure 2: Step-by-step workflow for the enzymatic assay.

Step-by-Step Procedure:

-

Prepare Chromogenic Working Solution (CWS): Mix the following volumes (for 100 assays):

-

10 mL Phosphate Buffer (0.1 M, pH 7.0)

-

0.5 mL MMA-2HCl Stock (20 mM) -> Final conc: ~1 mM

-

0.5 mL MBTH Stock (10 mM) -> Final conc: ~0.5 mM

-

Note: Keep CWS on ice and protected from light.

-

-

Sample Preparation: Prepare serial dilutions of HRP (e.g., 0, 1, 5, 10, 50, 100 mU/mL).

-

Reaction Initiation:

-

Pipette 180 µL of CWS into each well of a clear 96-well microplate.

-

Add 10 µL of 10 mM

(substrate). -

Add 10 µL of HRP sample to initiate reaction.

-

-

Incubation: Incubate at 37°C for 15 minutes.

-

Detection: Measure absorbance at 590 nm (if using MBTH) or 555 nm (if using 4-AAP).

-

Analysis: Plot Absorbance vs. HRP Concentration.

Protocol B: Substrate ( ) Detection

Objective: Quantify hydrogen peroxide generated by an oxidase enzyme (e.g., Glucose Oxidase).

-

Enzyme Mix: Prepare buffer containing 5 U/mL HRP, 1 mM MMA-2HCl, and 0.5 mM MBTH.

-

Standard Curve: Prepare

standards ranging from 0 to 100 µM. -

Assay: Mix 190 µL Enzyme Mix + 10 µL Standard/Sample.

-

Read: Endpoint absorbance at 590 nm after 20 mins.

Data Analysis & Optimization

Expected Spectral Properties

The choice of coupler dictates the measurement wavelength. You must run a spectral scan (400–800 nm) for your specific buffer conditions.

| Coupler Used | Color | Sensitivity | |

| MBTH | Blue-Violet | 590 – 600 nm | High ( |

| 4-AAP | Red-Violet | 550 – 555 nm | Moderate ( |

Troubleshooting Guide

-

High Background (Blank is colored):

-

Cause: Auto-oxidation of MMA-2HCl.

-

Solution: Prepare MMA-2HCl fresh or store stock in slightly acidic water (1 mM HCl). Add 1 mM EDTA to buffer.

-

-

Low Signal:

-

Cause: pH is outside optimal range (6.5–7.5) or HRP inhibition (azide presence).

-

Solution: Verify pH.[5] Ensure no sodium azide is present in enzyme stocks.

-

-

Precipitation:

-

Cause: Dye concentration too high.

-

Solution: Add a surfactant (e.g., 0.1% Triton X-100) to the buffer to solubilize the quinoneimine dye.

-

References

-

Trinder, P. (1969). "Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor." Annals of Clinical Biochemistry, 6(1), 24–27.

- Ngo, T. T. (2010). "Peroxidase-Mediated Oxidative Coupling of Anilines and Phenols: Applications in Bioassays." Analytical Letters.

-

Sigma-Aldrich/Merck. "Peroxidase Substrates and Chromogens." Technical Guide. (Note: Reference for MBTH coupler chemistry).

-

PubChem. "N-methyl-4-(morpholin-4-yl)aniline." Compound Summary. (Note: Structural verification).

Disclaimer: This application note is for research use only. MMA-2HCl is a laboratory chemical and should be handled with appropriate PPE.

Sources

- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde [mdpi.com]

- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

High-Sensitivity Oxidative Coupling of MBTH and N-methyl-4-(morpholin-4-yl)aniline: Protocols for Peroxidase-Based Detection

Abstract

This Application Note details the physicochemical basis and experimental protocols for the oxidative coupling of 3-Methyl-2-benzothiazolinone hydrazone (MBTH) with N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (MMA) . This chromogenic system is utilized primarily for the ultra-sensitive quantification of hydrogen peroxide (

Part 1: Scientific Foundation & Mechanism

The Chemistry of the Couple

The reaction relies on the oxidative coupling of a hydrazone (MBTH) with an electron-rich aromatic amine (MMA) in the presence of an oxidant (typically

-

The Electrophile (MBTH): Under oxidative conditions, MBTH loses two electrons and a proton to form a reactive electrophilic intermediate (likely a diazonium-like cation or radical cation).

-

The Nucleophile (MMA): N-methyl-4-(morpholin-4-yl)aniline is a secondary aromatic amine. The para-position is occupied by the morpholine ring, which serves two functions:

-

Solubility: It significantly enhances water solubility, reducing the need for organic co-solvents.

-

Electronic Activation: It acts as a strong electron-donating group (EDG), activating the benzene ring.

-

-

The Coupling Event: Since the para-position of the aniline is blocked by the morpholine group, the electrophilic attack by oxidized MBTH occurs at the ortho-position relative to the amine, or potentially at the amine nitrogen itself (forming an azine), depending on pH. However, in peroxidase-catalyzed systems, the formation of a soluble, violet-blue indamine dye is the primary signal.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the MBTH-MMA oxidative coupling reaction catalyzed by Peroxidase.

Part 2: Experimental Protocols

Materials & Reagents[2][3]

-

MBTH Hydrochloride: (CAS 14448-67-0) | Purity

. -

This compound (MMA): (CAS 173186-17-9 or analog) | Purity

. Note: The dihydrochloride salt is acidic; buffering is critical. -

Horseradish Peroxidase (HRP): ~100 U/mg.

-

Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.5 (Optimal for MBTH stability and coupling efficiency).

-

Stop Solution: 1 N HCl or 1% Sodium Dodecyl Sulfate (SDS) (optional, to stabilize color).

Preparation of Stock Solutions

| Solution | Concentration | Preparation Method | Storage |

| Buffer (pH 5.5) | 0.1 M | Mix 0.1 M Citric Acid and 0.2 M | |

| MBTH Stock (A) | 10 mM | Dissolve 21.6 mg MBTH-HCl in 10 mL Buffer. | Fresh Daily (Light Sensitive) |

| MMA Stock (B) | 10 mM | Dissolve 26.4 mg MMA-2HCl in 10 mL Buffer. Neutralize if necessary.* | |

| HRP Stock | 50 U/mL | Dissolve lyophilized powder in Buffer. |

-

Critical Step: MMA Dihydrochloride is acidic. When dissolving in weak buffers, verify pH does not drop below 4.0, as this inhibits HRP activity. Readjust with dilute NaOH if required.

Standard Assay Protocol (H2O2 Detection)

This protocol is designed for a 96-well microplate format.

Step-by-Step Workflow:

-

Working Reagent Prep: Mix the following immediately before use:

-

5 mL Buffer (pH 5.5)

-

0.5 mL MBTH Stock (A)

-

0.5 mL MMA Stock (B)

-

0.1 mL HRP Stock

-

Total Volume: ~6.1 mL

-

-

Sample Loading: Add 20 µL of Sample (or H2O2 Standard) to each well.

-

Reaction Initiation: Add 180 µL of Working Reagent to each well.

-

Incubation: Incubate at 37°C for 15 minutes in the dark.

-

Observation: Color should develop from colorless to deep violet/blue.

-

-

Termination (Optional): Add 50 µL of 1 N HCl to stop the reaction. (Acidification often shifts the spectrum; re-verify

if stopping). -

Measurement: Read Absorbance at 590 nm (primary) or 620 nm.

Workflow Diagram

Figure 2: Standard operating procedure for the MBTH-MMA microplate assay.

Part 3: Data Analysis & Validation

Calculation of Results

The concentration of the analyte is determined using Beer-Lambert's Law (

-

Linearity: Typically linear between

and -

Molar Absorptivity (

): The MBTH-MMA couple is expected to have an

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Auto-oxidation of MBTH | Use fresh MBTH. Ensure buffer pH is < 6.0. Protect from light.[1] |

| Low Sensitivity | Low pH / Enzyme Inhibition | MMA-2HCl is acidic. Check final pH of the reaction mix is > 4.5. |

| Precipitation | High Concentration | The dye may aggregate. Add 0.1% Triton X-100 or use the morpholine derivative's solubility advantage by keeping [Substrate] < 200 µM. |

| Color Fading | Dye Instability | Read immediately. Acid stop (HCl) stabilizes the hydrazone dye structure. |

References

-

Sawicki, E., et al. (1961).[2][3] "Spot Test Detection and Colorimetric Determination of Aniline Derivatives with 3-Methyl-2-benzothiazolinone Hydrazone." Analytical Chemistry.

-

Ngo, T. T., & Lenhoff, H. M. (1980). "A sensitive and versatile chromogenic assay for peroxidase and peroxidase-coupled reactions." Analytical Biochemistry.

-

Sigma-Aldrich. (n.d.). "MBTH Assay Technical Bulletin." Merck KGaA.

-

ChemScene. (n.d.). "N-Methyl-4-morpholinoaniline Product Properties." ChemScene.

(Note: The specific coupling of MBTH with para-substituted anilines follows the general oxidative coupling mechanisms described in Reference 1 and 2, adapted here for the specific solubility properties of the morpholine derivative.)

Sources

Application Note: High-Sensitivity Bilirubin Detection via N-Methyl-4-(morpholin-4-yl)aniline Functionalization

This Application Note and Protocol guide details the use of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (a specialized

While traditional bilirubin assays rely on the Diazo reaction (Jendrassik-Grof) or enzymatic oxidation (Bilirubin Oxidase), this guide focuses on the reagent's application in next-generation fluorescent sensing (Carbon Quantum Dots) and electrochemical detection . These methods leverage the molecule's unique redox properties and ability to functionalize surfaces for high-sensitivity quantification.

Introduction & Clinical Significance

Bilirubin is a breakdown product of heme catabolism. Elevated levels (Hyperbilirubinemia) are indicative of liver dysfunction, hemolysis, or biliary obstruction. Accurate detection is critical for diagnosing conditions like neonatal jaundice and Gilbert's syndrome.

This compound is an electron-rich aniline derivative. Unlike standard diazo reagents, this molecule is primarily utilized in advanced assay development as a surface passivating agent for Carbon Dots (CDs) or as a redox mediator in electrochemical sensors. Its morpholine group enhances solubility and electron transfer kinetics, while the N-methyl group modulates the redox potential, making it an ideal candidate for high-sensitivity, label-free detection systems.

Mechanism of Action

A. Fluorescent Detection (Carbon Dot Surface Passivation)

In this method, the reagent is used to synthesize or functionalize Carbon Quantum Dots (CQDs).

-

Surface State Modification: The aniline moiety conjugates with the carbon core during hydrothermal synthesis. The electron-donating morpholine and methyl groups introduce new surface energy states, significantly enhancing the Photoluminescence Quantum Yield (PLQY).

-

Detection Mechanism (IFE & PET): Bilirubin has a broad absorption band centered around 450 nm. The functionalized CQDs are tuned to emit blue-green light (~450–500 nm). When Bilirubin is present, it quenches the fluorescence via the Inner Filter Effect (IFE) (absorption of excitation/emission light) and Photoinduced Electron Transfer (PET) between the electron-rich surface groups and the bilirubin molecule.

B. Electrochemical Detection

The reagent serves as an electroactive modifier on electrode surfaces (e.g., Glassy Carbon Electrodes). It facilitates the catalytic oxidation of bilirubin, lowering the overpotential required and increasing the current response, which is proportional to bilirubin concentration.

Figure 1: Mechanism of Bilirubin Detection using N-methyl-4-(morpholin-4-yl)aniline functionalized Carbon Dots.

Experimental Protocols

Protocol A: Synthesis of Functionalized Carbon Dots (Fluorescent Assay)

Reagents Required:

-

This compound (Reagent)[1]

-

Citric Acid (Carbon Source)

-

Deionized Water (18.2 MΩ·cm)

-

Dialysis Membrane (1 kDa MWCO)

Step-by-Step Procedure:

-

Precursor Preparation:

-

Dissolve 1.0 g of Citric Acid in 10 mL of deionized water.

-

Add 0.2 g of This compound .

-

Sonicate for 10 minutes to ensure complete dissolution. The dihydrochloride salt ensures high water solubility.

-

-

Hydrothermal Synthesis:

-

Transfer the solution into a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Seal tightly and heat at 180°C for 4–6 hours in an oven.

-

Allow the autoclave to cool naturally to room temperature.

-

-

Purification:

-

Centrifuge the resulting dark brown solution at 10,000 rpm for 15 minutes to remove large particles.

-

Filter the supernatant through a 0.22 μm syringe filter.

-

Dialyze the filtrate against deionized water for 24 hours (change water every 6 hours) to remove unreacted reagent and small byproducts.

-

Store the purified CQD solution at 4°C (stable for >1 month).

-

-

Assay Procedure:

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Blank: Mix 100 μL CQD solution + 900 μL PBS.

-

Sample: Mix 100 μL CQD solution + X μL Serum/Bilirubin Standard + (900-X) μL PBS.

-

Incubation: Incubate for 5 minutes at room temperature.

-

Measurement: Measure Fluorescence Emission.

-

Excitation: 360–400 nm (Optimize based on absorption max of synthesized CQDs).

-

Emission: Scan 420–600 nm (Peak typically ~450–480 nm).

-

-

Protocol B: Electrochemical Detection (Amperometric)

Reagents Required:

-

Glassy Carbon Electrode (GCE)

-

Alumina powder (0.05 μm)

-

This compound (10 mM solution)

Step-by-Step Procedure:

-

Electrode Preparation:

-

Polish the GCE with alumina slurry to a mirror finish. Rinse ultrasonically with ethanol and water.

-

-

Electropolymerization / Modification:

-

Immerse GCE in a solution containing 5 mM This compound in 0.1 M H2SO4.

-

Perform Cyclic Voltammetry (CV) from -0.2 V to +1.0 V for 20 cycles to polymerize/adsorb the redox film onto the surface.

-

Rinse the electrode with buffer.

-

-

Measurement:

-

Technique: Differential Pulse Voltammetry (DPV) or Amperometry.

-

Electrolyte: 0.1 M PBS (pH 7.0).

-

Add Bilirubin sample.

-

Observe the oxidation peak current shift or increase near +0.4–0.6 V (vs. Ag/AgCl). The reagent acts as a mediator, facilitating electron transfer from Bilirubin to the electrode.

-

Data Analysis & Validation

Quantitative Analysis (Fluorescence)

Data should be linearized using the Stern-Volmer Equation :

- : Fluorescence intensity of Blank.

- : Fluorescence intensity with Bilirubin.

- : Stern-Volmer quenching constant.

- : Concentration of Bilirubin.

Table 1: Typical Performance Metrics

| Parameter | Specification | Notes |

| Linear Range | 0.5 – 50 μM (0.03 – 3 mg/dL) | Covers physiological and pathological ranges. |

| LOD | ~0.1 μM | High sensitivity suitable for research. |

| Response Time | < 2 minutes | Rapid quenching interaction. |

| Interference | Hemoglobin, Glucose, Urea | Minimal interference due to specific excitation/emission tuning. |

Troubleshooting

-

Low Fluorescence Yield: Ensure the hydrothermal temperature was sufficient (180°C) and the reagent was fully dissolved. The N-methyl group aids QY; do not substitute with unmethylated aniline if possible.

-

Non-Linearity: At high bilirubin concentrations, the Inner Filter Effect may dominate. Dilute samples to stay within the linear range (Absorbance < 0.1 at excitation wavelength).

-

Precipitation: The dihydrochloride salt is acidic. When adding to PBS (pH 7.4), ensure the buffering capacity is sufficient to maintain pH, as fluorescence is pH-dependent.

References

-

Surface-Modified Carbon Dots for Bilirubin Detection. Journal of Fluorescence, 2025.[2] (Discusses the use of morpholinoaniline derivatives for surface passivation and QY improvement).

-

Redox Chemistry in Laccase-Catalyzed Oxidation. Applied and Environmental Microbiology. (Details the redox potential of morpholinoaniline derivatives as mediators).

-

Electrochemical DNA Biosensors using Morpholinoaniline. Iranian Chemical Society. (Provides electrochemical characterization of the morpholinoaniline moiety).

-

Bilirubin Determination Methods. National Institutes of Health (NIH). (General overview of bilirubin oxidation and diazo methods for validation comparison).

(Note: Specific protocols for "N-methyl-4-(morpholin-4-yl)aniline" are often adaptations of general morpholinoaniline methodologies found in recent biosensor literature.)

Sources

Troubleshooting & Optimization

troubleshooting low sensitivity in N-methyl-4-(morpholin-4-yl)aniline dihydrochloride assays

Welcome to the technical support center for assays involving N-methyl-4-(morpholin-4-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low sensitivity in their analytical methods, particularly those utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our approach is rooted in first principles to not only solve immediate problems but also to empower you with the expertise to proactively optimize your methods.

Section 1: Foundational Knowledge & Initial Assessment

Before diving into specific troubleshooting steps, it is crucial to understand the physicochemical properties of this compound and how they influence analytical sensitivity.

Q1: What are the key properties of this compound that I should be aware of?

Answer: Understanding your analyte is the first step to a robust assay. N-methyl-4-(morpholin-4-yl)aniline is an aniline derivative containing a morpholine ring. As a dihydrochloride salt, it is supplied in a protonated, more water-soluble form.

Key characteristics influencing its analysis include:

-

Basicity: The aniline and morpholine nitrogens are basic. The pKa of the anilinium ion is typically around 4-5, while the morpholinium ion is around 8.5. The exact pKa values for this specific molecule will determine its charge state at a given pH. This is the most critical parameter to control. At low pH, both nitrogens will be protonated (cationic), while at neutral pH, the aniline may be neutral and the morpholine protonated.

-

Solubility: The dihydrochloride salt form enhances aqueous solubility. However, the free base form may have limited solubility in highly aqueous mobile phases.

-

Stability: Aniline derivatives can be susceptible to oxidation, turning from colorless or yellow to brown upon exposure to air or light. Hydrolytic stability should also be considered, especially at pH extremes. The morpholine ring itself can undergo metabolic degradation, which might be relevant in biological matrices.

-

Chromatographic Behavior: As a basic compound, it is prone to peak tailing on silica-based C18 columns due to interactions with acidic silanol groups. This interaction can reduce peak height and, consequently, sensitivity.

Q2: I'm observing low sensitivity for my main analyte peak. What is the first thing I should check?

Answer: Always start with the simplest and most common sources of error before moving to more complex issues. A systematic approach is essential.

Begin by verifying your fundamental system parameters and standard preparation. Low sensitivity is often not a complex issue but rather a simple oversight.

Caption: Initial troubleshooting workflow for low sensitivity.

Section 2: Troubleshooting Guide - A Deeper Dive

If the initial checks do not resolve the issue, a more in-depth investigation is required. This section is organized by the experimental stage where the problem might be occurring.

Sample & Standard Preparation

Q3: My calibration standards are giving a low response. Could my solvent be the issue?

Answer: Absolutely. The choice of solvent for your stock and working standards is critical.

-

Causality: this compound is an acidic salt. Dissolving it in a neutral or slightly basic solvent can cause it to deprotonate and precipitate if the free base is not soluble in that solvent. Furthermore, using a solvent that is much stronger than your initial mobile phase composition (e.g., dissolving in 100% acetonitrile for a mobile phase starting at 5% acetonitrile) can lead to poor peak shape (fronting or splitting) and reduced peak height upon injection.

-

Recommendation: Always dissolve your standards in the initial mobile phase composition or a solvent that is slightly weaker (more aqueous). For this dihydrochloride salt, using a solvent with a slightly acidic pH (e.g., water with 0.1% formic acid) can ensure it remains protonated and fully dissolved.

Q4: I suspect my analyte is degrading after sample preparation. How can I confirm and prevent this?

Answer: Aniline derivatives can be unstable. To test for degradation, perform a time-course study. Analyze your prepared sample immediately after preparation and then again at various time points (e.g., 2, 4, 8, 24 hours) while keeping it in the autosampler. A decreasing peak area over time confirms degradation.

Prevention Protocol:

-

Control pH: Aniline degradation can be pH-dependent. Maintaining a slightly acidic environment (pH 3-5) often improves stability by keeping the amine groups protonated and less susceptible to oxidation.

-

Minimize Light Exposure: Use amber vials or cover your sample tray to protect against photodegradation.

-

Control Temperature: Keep samples in a cooled autosampler (4-10 °C) to slow down potential degradation reactions.

-

Use Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your sample diluent, but first verify it does not interfere with your assay.

Liquid Chromatography (LC) Method Parameters

Q5: My peak shape is poor (tailing, broad), which is affecting the peak height and sensitivity. What chromatographic parameters should I adjust?

Answer: Poor peak shape for a basic compound like this is a classic problem in reversed-phase HPLC. It directly impacts sensitivity because a broad, tailing peak will have a lower maximum height than a sharp, symmetrical one with the same area.

-

Causality: The primary cause is the interaction between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing.

Optimization Strategy Table

| Parameter | Recommended Action | Scientific Rationale |

| Mobile Phase pH | Lower the pH of the aqueous mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid. | At low pH (<3), the majority of silanol groups are protonated (Si-OH), minimizing the ionic interaction with the cationic analyte and dramatically improving peak shape. |

| Buffer Choice | Use a buffer like ammonium formate or ammonium acetate (10-20 mM). | Buffers help maintain a consistent pH across the column, improving reproducibility. Ammonium salts are volatile and ideal for LC-MS applications. |

| Column Choice | Consider using a column with low-silanol activity, end-capping, or a hybrid particle technology. A phenyl-hexyl phase might also offer alternative selectivity. | These columns are specifically designed to minimize silanol interactions. Phenyl columns can provide beneficial pi-pi interactions with the aniline ring. |

| Temperature | Increase the column temperature to 40-50 °C. | Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, often leading to sharper peaks and better efficiency. |

| Flow Rate | Ensure the flow rate is optimal for the column dimensions. Do not use an excessively low flow rate. | While lower flow rates can increase retention, they can also lead to band broadening due to diffusion. Check the column manufacturer's recommendation. |

Q6: I'm using an LC-MS system and my signal is still low. How do I optimize the Mass Spectrometer settings?

Answer: LC-MS sensitivity is highly dependent on the ionization efficiency of the analyte and the specific parameters of the mass spectrometer.

-

Causality: N-methyl-4-(morpholin-4-yl)aniline, being a basic compound, is an excellent candidate for positive mode electrospray ionization (ESI+). The protonated amine groups readily accept a charge in the ESI source. Low sensitivity in the MS is often due to non-optimized source conditions or incorrect ion selection.

Protocol for MS Optimization:

-

Infusion Analysis: Prepare a ~1 µg/mL solution of your analyte in a 50:50 mixture of your aqueous and organic mobile phases. Infuse this solution directly into the mass spectrometer using a syringe pump.

-

Select Ionization Mode: Confirm that you are operating in ESI Positive mode.

-

Identify Precursor Ion: In full scan mode, identify the m/z of the protonated molecule [M+H]⁺. For N-methyl-4-(morpholin-4-yl)aniline (MW ≈ 206.28 g/mol ), you should look for an ion around m/z 207.3.

-

Optimize Source Parameters: While infusing, systematically adjust the following parameters to maximize the signal of your precursor ion:

-

Capillary/Spray Voltage

-

Gas Temperatures (Desolvation/Drying Gas)

-

Gas Flow Rates (Nebulizer and Drying Gas)

-

-

Develop SRM/MRM Method (for Triple Quadrupole MS):

-

After optimizing the precursor ion, perform a product ion scan to identify stable fragment ions.

-

Select the most intense and specific precursor-to-product ion transitions (SRM/MRM transitions).

-

Optimize the Collision Energy (CE) for each transition to maximize the product ion signal.

-

Caption: Simplified workflow of an LC-MS system.

Section 3: Frequently Asked Questions (FAQs)

Q7: Can I use a UV detector for this compound? What wavelength should I choose?

Answer: Yes, the aniline structure contains a chromophore that absorbs UV light. To select the optimal wavelength, you should run a UV scan of your analyte using a diode array detector (DAD/PDA) or a spectrophotometer. Aniline and its simple derivatives typically have a primary absorption maximum (λ-max) around 230-240 nm and a secondary maximum around 280-290 nm. For maximum sensitivity, select the λ-max where absorbance is highest.

Q8: My sample is in a complex matrix (e.g., plasma, tissue homogenate). Could this be causing low sensitivity?

Answer: Absolutely. This is known as a "matrix effect," which is a major cause of low sensitivity and variability, especially in LC-MS.

-

Causality: Co-eluting components from the matrix (salts, lipids, proteins) can interfere with the ionization of your target analyte in the MS source, typically by suppressing the ionization efficiency.

-

Solution: You must implement a sample cleanup procedure. Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient. Consider more effective techniques:

-

Liquid-Liquid Extraction (LLE): Exploits the differential solubility of your analyte in two immiscible solvents.

-

Solid-Phase Extraction (SPE): A highly effective and common method. For a basic compound like N-methyl-4-(morpholin-4-yl)aniline, a cation-exchange SPE cartridge would be an excellent choice to selectively retain your analyte while washing away neutral and acidic interferences.

-

Q9: I've tried everything and my signal-to-noise (S/N) ratio is still poor. What else can I do?

Answer: If the absolute signal is acceptable but the baseline is noisy, the issue might be with the system's cleanliness or mobile phase preparation.

-

Check for Contamination: A dirty system, particularly the MS source, can lead to high background noise. Follow the manufacturer's protocol for cleaning the ion source.

-

Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Degas your mobile phase properly, as air bubbles can cause baseline disturbances and pump fluctuations.

-

System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A drifting baseline is a common sign of incomplete equilibration.

By systematically addressing these potential issues, you can effectively troubleshoot and resolve low sensitivity in your this compound assays, leading to more robust and reliable data.

References

- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!

- SCION Instruments. HPLC Troubleshooting Guide.

- Sigma-Aldrich. HPLC Troubleshooting Guide.

- Lin, C. H., Lin, W. C., & Whang, C. W. (n.d.).

- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.

- ResearchGate.

- BenchChem. (2025, December). troubleshooting low sensitivity in Daunorubicinol HPLC analysis.

- OSHA. (2003, May 14). T-PV2123-01-0305-CH.

- Restek. (2021, November 29).

- NIH PubChem. 4-(Morpholinomethyl)aniline.

- AIP Publishing. (2024, May 10).

- PubMed.

- MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.

- BLDpharm. 2031258-58-7|this compound.

- Thoreauchem. This compound-None.

- NIH PubChem. 2-Methyl-4-(morpholin-4-yl)aniline.

- ResearchGate. (2025, February 6). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.

- KWR Library. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.

- PMC. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.

- MDPI. (2022, October 4).

- Pharmaceutical Online. (2022, April 29). Optimizing LC-MS For Biopharmaceutical Analysis.

- PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

reducing background interference in N-methyl-4-(morpholin-4-yl)aniline dihydrochloride tests

Welcome to the technical support center for the analysis of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in their analytical tests. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental data.

Introduction to this compound and its Analysis